molecular formula C11H12N2S B13102211 (S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine

(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine

Katalognummer: B13102211
Molekulargewicht: 204.29 g/mol
InChI-Schlüssel: CFPJQXTVBNJZRR-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine is a complex heterocyclic compound that features an indole moiety fused with a thiopyran ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiopyran ring can be introduced through subsequent cyclization reactions involving sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiopyran rings .

Wirkmechanismus

The mechanism of action of (S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing their activity. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The thiopyran ring can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine is unique due to the presence of both the indole and thiopyran rings, which confer distinct chemical and biological properties. This dual-ring system allows for a broader range of chemical reactions and potential biological activities compared to compounds with only one of these rings .

Eigenschaften

Molekularformel

C11H12N2S

Molekulargewicht

204.29 g/mol

IUPAC-Name

(3S)-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-3-amine

InChI

InChI=1S/C11H12N2S/c12-7-5-9-8-3-1-2-4-10(8)13-11(9)14-6-7/h1-4,7,13H,5-6,12H2/t7-/m0/s1

InChI-Schlüssel

CFPJQXTVBNJZRR-ZETCQYMHSA-N

Isomerische SMILES

C1[C@@H](CSC2=C1C3=CC=CC=C3N2)N

Kanonische SMILES

C1C(CSC2=C1C3=CC=CC=C3N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.